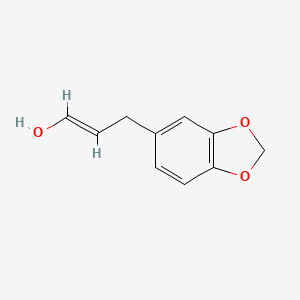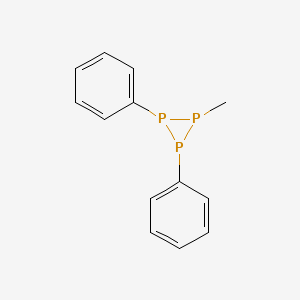
Methyl(diphenyl)triphosphirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(diphenyl)triphosphirane is an organophosphorus compound characterized by the presence of a triphosphirane ring, which is a three-membered ring containing phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)triphosphirane typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the chlorophosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl(diphenyl)triphosphirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: The major product of oxidation is the phosphine oxide.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
Methyl(diphenyl)triphosphirane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications.
Mechanism of Action
The mechanism of action of Methyl(diphenyl)triphosphirane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
Similar Compounds
Methyldiphenylphosphine: A related compound with similar structural features but without the triphosphirane ring.
Triphenylphosphine: Another related compound used extensively in coordination chemistry and catalysis.
Uniqueness
Methyl(diphenyl)triphosphirane is unique due to the presence of the triphosphirane ring, which imparts distinct chemical properties and reactivity compared to other phosphines .
Properties
CAS No. |
64557-81-9 |
|---|---|
Molecular Formula |
C13H13P3 |
Molecular Weight |
262.16 g/mol |
IUPAC Name |
1-methyl-2,3-diphenyltriphosphirane |
InChI |
InChI=1S/C13H13P3/c1-14-15(12-8-4-2-5-9-12)16(14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
ZJNVYPPGHXGQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CP1P(P1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
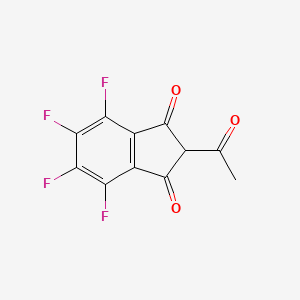

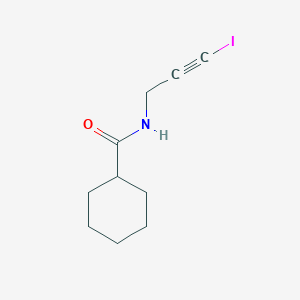
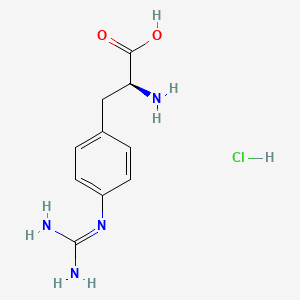
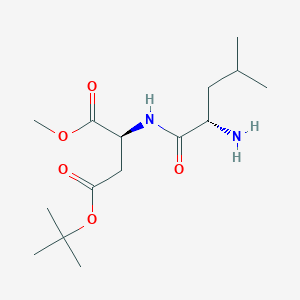
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
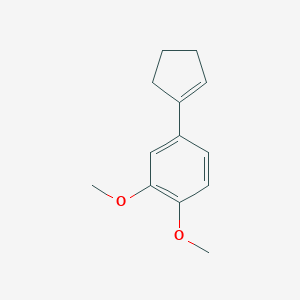
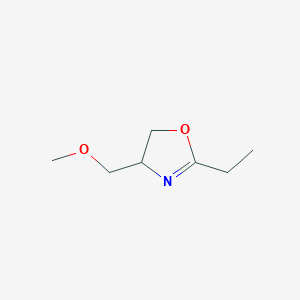
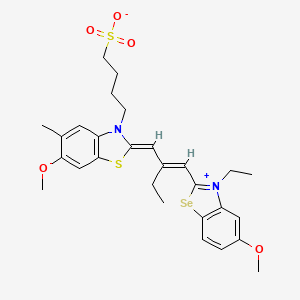
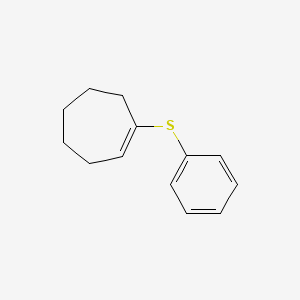

![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
